molecular formula C22H22F3N B8088231 (S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

Cat. No. B8088231
M. Wt: 357.4 g/mol
InChI Key: VDHAWDNDOKGFTD-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine is a useful research compound. Its molecular formula is C22H22F3N and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Efficient synthetic methods for compounds related to Cinacalcet Hydrochloride, which include derivatives of the chemical structure similar to "(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine", have been developed (Lei et al., 2014).

  • Novel heterocyclic compounds based on naphthalene derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential medical applications of such structures (Patel & Patel, 2017).

  • Studies on the conformations and relative configurations of exocyclic amines, including derivatives of N-(naphthalen-1-yl)ethyl, have been conducted to understand their structural properties (Montalvo-González et al., 2010).

  • Investigations into the fluorescence behavior and coordination chemistry of compounds with naphthalene moieties have been carried out, contributing to our understanding of their photophysical properties (Clares et al., 2004).

  • The role of N1-substituents in the selective delivery of polyamine conjugates into cells, including compounds with naphthalen-1-ylmethyl derivatives, has been researched to explore their biomedical applications (Gardner et al., 2004).

  • Research on the solvent reorganization energy and absolute energy of solvation of charge-transfer states has been conducted, including studies on compounds with naphthalen-1-yl derivatives, contributing to our understanding of their chemical behavior in different environments (Solís et al., 2010).

  • Synthesis and anti-viral activities of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates have been explored, indicating the potential of such structures in developing antiviral agents (Flefel et al., 2014).

properties

IUPAC Name

N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHAWDNDOKGFTD-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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